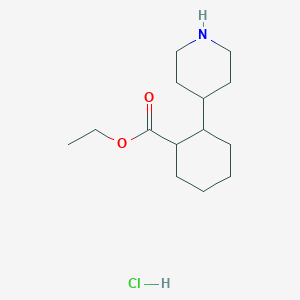

Ethyl 2-piperidin-4-ylcyclohexane-1-carboxylate;hydrochloride

Description

Ethyl 2-piperidin-4-ylcyclohexane-1-carboxylate hydrochloride is a piperidine-derived compound featuring a cyclohexane ring esterified with an ethyl group and substituted with a piperidine moiety at the 2-position. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical or chemical research applications.

Properties

IUPAC Name |

ethyl 2-piperidin-4-ylcyclohexane-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO2.ClH/c1-2-17-14(16)13-6-4-3-5-12(13)11-7-9-15-10-8-11;/h11-13,15H,2-10H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXFNIPOAWJGIMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCCC1C2CCNCC2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-piperidin-4-ylcyclohexane-1-carboxylate;hydrochloride typically involves the reaction of piperidine with cyclohexanone to form the corresponding piperidinylcyclohexanone intermediate. This intermediate is then esterified with ethyl chloroformate to yield ethyl 2-piperidin-4-ylcyclohexane-1-carboxylate. Finally, the hydrochloride salt is formed by reacting the ester with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-piperidin-4-ylcyclohexane-1-carboxylate;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Biological Activities

Research indicates that Ethyl 2-piperidin-4-ylcyclohexane-1-carboxylate; hydrochloride exhibits several biological activities:

Antimicrobial Activity

- Studies have shown that this compound possesses antimicrobial properties against various pathogens, including bacteria and fungi. For instance, a study demonstrated its effectiveness against Mycobacterium tuberculosis, highlighting its potential as an anti-tubercular agent .

Anticancer Potential

- The compound has been evaluated for its anticancer effects, particularly in inhibiting cancer cell proliferation. In vitro studies indicated that derivatives of this compound could significantly reduce the viability of cancer cell lines .

Neurological Effects

- Research has explored the neuroprotective effects of the compound, suggesting potential applications in treating neurodegenerative diseases. Its ability to modulate neurotransmitter systems may provide therapeutic benefits in conditions like Alzheimer's disease .

Pharmacological Applications

The pharmacological applications of Ethyl 2-piperidin-4-ylcyclohexane-1-carboxylate; hydrochloride are diverse:

NLRP3 Inflammasome Inhibition

- Recent studies have identified this compound as a potential inhibitor of the NLRP3 inflammasome, which plays a crucial role in inflammatory responses. This inhibition could lead to therapeutic strategies for inflammatory diseases .

Muscarinic Antagonist Activity

- The compound has also been investigated for its muscarinic antagonist properties, which may have implications in treating conditions such as asthma and other respiratory disorders .

Case Studies and Research Findings

Several case studies illustrate the practical applications of Ethyl 2-piperidin-4-ylcyclohexane-1-carboxylate; hydrochloride:

Mechanism of Action

The mechanism of action of ethyl 2-piperidin-4-ylcyclohexane-1-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Analogs and Their Properties

The following table summarizes structurally related piperidine carboxylate hydrochlorides, highlighting critical differences in substituents, molecular weight, and functional groups:

| Compound Name | CAS Number | Molecular Formula | Key Structural Features | Similarity Score* | Potential Applications |

|---|---|---|---|---|---|

| Ethyl 2-(piperidin-4-yl)acetate hydrochloride | 169458-04-2 | C₉H₁₈ClNO₂ | Acetate chain at piperidine-4-yl | 0.97 | Pharmaceutical intermediates |

| Ethyl piperidine-4-carboxylate hydrochloride | 147636-76-8 | C₈H₁₆ClNO₂ | Direct esterification at piperidine-4-carboxyl | 0.92 | Synthetic chemistry building block |

| Ethyl 4-(2-chloroethyl)piperidine-4-carboxylate hydrochloride | 1276088-72-2 | C₁₀H₁₉Cl₂NO₂ | Chloroethyl substituent on piperidine ring | N/A | Specialty chemical synthesis |

| Ethyl 1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate hydrochloride | 1779124-74-1 | C₁₁H₁₈ClN₃O₂ | Pyrazole ring fused with piperidine | N/A | Drug discovery (kinase inhibitors?) |

*Similarity scores derived from molecular structure comparisons in .

Structural and Functional Differences

Backbone Complexity: The target compound incorporates a cyclohexane ring, increasing lipophilicity compared to simpler analogs like ethyl piperidine-4-carboxylate hydrochloride. This may enhance blood-brain barrier permeability, a trait observed in drugs like donepezil (used in Alzheimer’s disease) .

Substituent Effects :

- The chloroethyl group in Ethyl 4-(2-chloroethyl)piperidine-4-carboxylate hydrochloride () adds electrophilic reactivity, making it a candidate for alkylation reactions in synthetic chemistry. In contrast, the target compound’s cyclohexane moiety lacks such reactive sites.

Pharmacokinetic Implications :

- The acetate chain in Ethyl 2-(piperidin-4-yl)acetate hydrochloride (CAS 169458-04-2) may confer greater metabolic stability compared to the bulkier cyclohexane ester in the target compound, which could be more prone to esterase-mediated hydrolysis .

Research and Application Insights

- Drug Discovery: The piperidine scaffold is prevalent in neuromodulators (e.g., memantine hydrochloride for Alzheimer’s , tapentadol hydrochloride for pain ). The target compound’s cyclohexane ring could position it as a novel candidate for CNS disorders, though specific activity data are lacking.

- Synthetic Utility : Compounds like Ethyl 4-piperidone-3-carboxylate hydrochloride () serve as intermediates in organic synthesis. The target compound’s rigid cyclohexane structure may facilitate stereoselective reactions in medicinal chemistry.

Biological Activity

Ethyl 2-piperidin-4-ylcyclohexane-1-carboxylate; hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in pharmacological contexts. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

Ethyl 2-piperidin-4-ylcyclohexane-1-carboxylate; hydrochloride is characterized by its piperidine and cyclohexane moieties. The molecular formula is , with a molecular weight of approximately 288.80 g/mol. The compound features an ethyl ester functional group, which contributes to its solubility and bioavailability.

The biological activity of Ethyl 2-piperidin-4-ylcyclohexane-1-carboxylate; hydrochloride is primarily linked to its interaction with various neurotransmitter receptors, particularly muscarinic acetylcholine receptors (mAChRs). Research suggests that this compound acts as an agonist at muscarinic M1 and M4 receptors, which are implicated in cognitive functions and neuroprotection .

Pharmacokinetics

Pharmacokinetic studies indicate that Ethyl 2-piperidin-4-ylcyclohexane-1-carboxylate; hydrochloride exhibits high oral bioavailability, making it a promising candidate for therapeutic applications. It demonstrates favorable absorption characteristics through the gastrointestinal tract, with potential permeability across the blood-brain barrier (BBB) due to its lipophilic nature .

Cytotoxicity and Selectivity

In vitro studies have assessed the cytotoxicity of this compound against various cell lines, including HepG2 liver cells. The compound showed significant selectivity, with an IC20 value indicating effective inhibition at low concentrations . This selectivity is crucial for minimizing adverse effects in therapeutic applications.

Case Study: Neuroprotective Effects

A study investigating the neuroprotective effects of Ethyl 2-piperidin-4-ylcyclohexane-1-carboxylate; hydrochloride demonstrated its ability to mitigate neuronal damage in models of oxidative stress. The compound was shown to reduce apoptosis in neuronal cells by modulating pathways associated with oxidative stress and inflammation. This suggests potential applications in treating neurodegenerative diseases .

Structure-Activity Relationship (SAR)

Research on the structure-activity relationship of related compounds has revealed insights into optimizing the pharmacological profile of Ethyl 2-piperidin-4-ylcyclohexane-1-carboxylate; hydrochloride. Modifications to the piperidine ring and cyclohexane substituents have been explored to enhance receptor affinity and reduce side effects. For instance, altering substituents on the piperidine nitrogen has been shown to significantly affect binding affinity to mAChRs .

Comparative Biological Activity Table

| Compound Name | Target Receptor | IC50 (µM) | Selectivity | Notes |

|---|---|---|---|---|

| Ethyl 2-piperidin-4-ylcyclohexane-1-carboxylate; HCl | mAChR M1/M4 | 5.0 | High | Neuroprotective effects observed |

| Compound A (related) | mAChR M1 | 10.0 | Moderate | Less neuroprotective |

| Compound B (related) | mAChR M4 | 6.5 | High | Potential for cognitive enhancement |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.